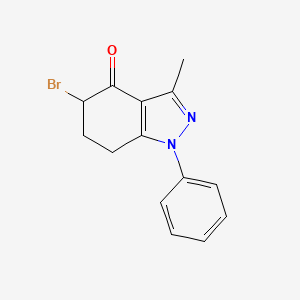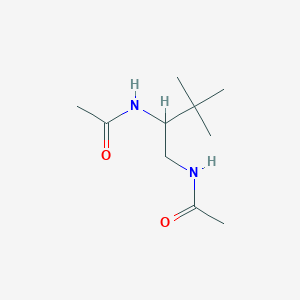![molecular formula C27H33NO2 B4305987 N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide](/img/structure/B4305987.png)
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide
Descripción general
Descripción
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide, also known as AOPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AOPP belongs to the class of amides and is a derivative of diphenylacetic acid.
Mecanismo De Acción
The exact mechanism of action of N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide is not fully understood. However, it has been suggested that N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell death. N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 and increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and lipid peroxidation in cells exposed to oxidative stress. N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has also been shown to protect neuronal cells from apoptosis induced by amyloid-beta and other neurotoxic agents. In addition, N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide in lab experiments is its high stability and solubility in water and organic solvents. N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide can also be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, one limitation of using N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide is its low bioavailability, which may limit its therapeutic potential in vivo.
Direcciones Futuras
There are several future directions for research on N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide. One area of interest is the development of more potent and selective derivatives of N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide that can target specific signaling pathways involved in neurodegenerative disorders. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide in vivo to determine its optimal dosage and administration route. Finally, the potential synergistic effects of N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide with other neuroprotective agents should be explored to develop more effective treatment strategies for neurodegenerative disorders.
Conclusion:
In conclusion, N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide is a promising compound that has shown potential therapeutic properties in various in vitro and in vivo models. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for the treatment of neurodegenerative disorders. Further research is needed to fully understand the mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects in various in vitro and in vivo models. N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2/c1-19(30-27-15-20-12-21(16-27)14-22(13-20)17-27)18-28-26(29)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-11,19-22,25H,12-18H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTSWTSOISODCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)OC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1-adamantyloxy)propyl]-2,2-diphenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-allyl-3-(2-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305914.png)
![2-[5-(1-adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4305915.png)



![3-{4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazin-1-yl}propanenitrile](/img/structure/B4305935.png)
![ethyl 1-(3-chlorophenyl)-8-(4-chlorophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7,9-triene-3-carboxylate](/img/structure/B4305937.png)
![1'-ethyl-1,2',3-trimethyl-6'-nitro-1',4'-dihydro-2H,2'H-spiro[pyrimidine-5,3'-quinoline]-2,4,6(1H,3H)-trione](/img/structure/B4305945.png)
![3'-methyl-1-(2-methylprop-2-en-1-yl)-5'-(1-naphthyl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B4305961.png)
![ethyl [3'-isobutyl-5'-(1-naphthyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]acetate](/img/structure/B4305972.png)
![5-dibenzo[b,d]furan-2-yl-1-(4-ethoxyphenyl)-3-[(4-ethoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4305973.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-4,5-bis(4-methoxyphenyl)-1,3-oxazolidin-2-one](/img/structure/B4305991.png)

